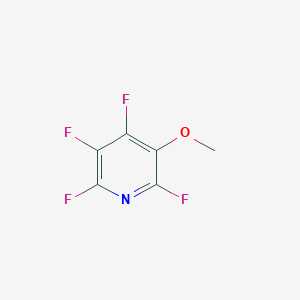
2,3,4,6-Tetrafluoro-5-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetrafluoro-5-methoxypyridine is a fluorinated pyridine derivative The presence of fluorine atoms in the pyridine ring significantly alters its chemical and physical properties, making it a compound of interest in various fields of research and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrafluoro-5-methoxypyridine typically involves the fluorination of pyridine derivatives. One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, yielding the desired compound . Another approach involves the reaction of phenyl 2,3,5,6-tetrafluoropyridyl sulphone with sodium methoxide, followed by treatment with caesium fluoride in hot tetramethylene sulphone .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The choice of solvent, temperature, and reaction time are critical factors in optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6-Tetrafluoro-5-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide and caesium fluoride.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation but may include catalysts and controlled environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Applications De Recherche Scientifique
2,3,4,6-Tetrafluoro-5-methoxypyridine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,3,4,6-Tetrafluoro-5-methoxypyridine involves its interaction with molecular targets through its fluorine atoms and methoxy group. The electron-withdrawing nature of fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. The specific pathways involved depend on the application, such as binding to enzymes or receptors in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-methoxypyridine
- 3,4,5,6-Tetrafluoropyridine-2-carbaldehyde
- 3,4,5,6-Tetrafluoropyridine-2-carboxylic acid
- 3,4,5,6-Tetrafluoropyridine-2-carboxamide
- 3,4,5,6-Tetrafluoropyridine-2-carbonitrile
Uniqueness
2,3,4,6-Tetrafluoro-5-methoxypyridine is unique due to the specific positioning of the fluorine atoms and the methoxy group, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific reactivity patterns.
Propriétés
Formule moléculaire |
C6H3F4NO |
|---|---|
Poids moléculaire |
181.09 g/mol |
Nom IUPAC |
2,3,4,6-tetrafluoro-5-methoxypyridine |
InChI |
InChI=1S/C6H3F4NO/c1-12-4-2(7)3(8)5(9)11-6(4)10/h1H3 |
Clé InChI |
CIPBRPRWOJPONA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(N=C1F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


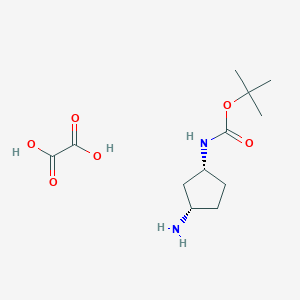

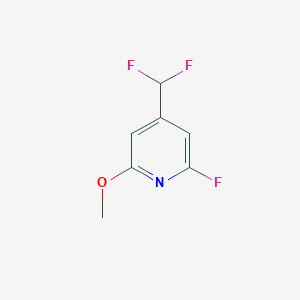
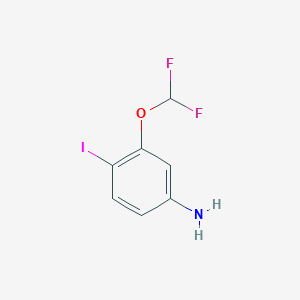
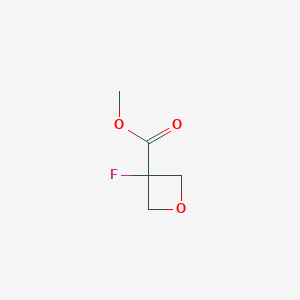
![Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12972768.png)
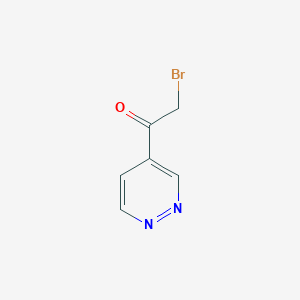
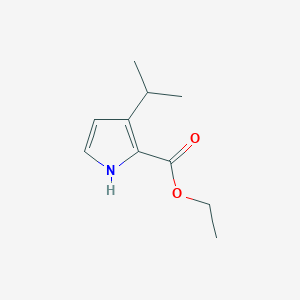

![Methyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12972801.png)

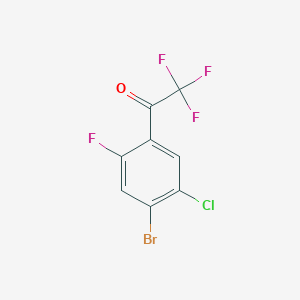
![3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one](/img/structure/B12972819.png)
![3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12972827.png)
